molecular formula C36H71NO3 B12727010 2-Hexadecyl-N-(2-hydroxyethyl)-3-oxo-octadecanamide CAS No. 253871-27-1

2-Hexadecyl-N-(2-hydroxyethyl)-3-oxo-octadecanamide

Cat. No.: B12727010
CAS No.: 253871-27-1
M. Wt: 566.0 g/mol
InChI Key: BNPOROJBFXQABT-UHFFFAOYSA-N
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Description

2-Hexadecyl-N-(2-hydroxyethyl)-3-oxo-octadecanamide is a complex organic compound with a molecular formula of C38H75NO3. This compound is known for its unique structure, which includes a long hydrocarbon chain, a hydroxyethyl group, and a keto group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hexadecyl-N-(2-hydroxyethyl)-3-oxo-octadecanamide typically involves the reaction of hexadecanol with octadecanoic acid in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane to facilitate the reaction. The process may also involve the use of reagents like thionyl chloride to activate the carboxylic acid group, followed by the addition of 2-aminoethanol to form the final amide product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product. Purification steps such as distillation, crystallization, and chromatography are often used to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-Hexadecyl-N-(2-hydroxyethyl)-3-oxo-octadecanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.

    Reduction: The keto group can be reduced to form a secondary alcohol.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of 2-hexadecyl-N-(2-carboxyethyl)-3-oxo-octadecanamide.

    Reduction: Formation of 2-hexadecyl-N-(2-hydroxyethyl)-3-hydroxy-octadecanamide.

    Substitution: Formation of various substituted amides depending on the nucleophile used.

Scientific Research Applications

2-Hexadecyl-N-(2-hydroxyethyl)-3-oxo-octadecanamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying amide chemistry.

    Biology: Investigated for its potential role in cell membrane interactions and signaling pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the formulation of specialty chemicals and surfactants.

Mechanism of Action

The mechanism of action of 2-Hexadecyl-N-(2-hydroxyethyl)-3-oxo-octadecanamide involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the long hydrocarbon chain can interact with lipid membranes. These interactions can influence cell signaling pathways and modulate biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hexadecyl-N-(2-hydroxyethyl)-3-oxo-eicosanamide
  • 2-Hexadecyl-N-(2-hydroxyethyl)-3-oxo-docosanamide

Comparison

Compared to similar compounds, 2-Hexadecyl-N-(2-hydroxyethyl)-3-oxo-octadecanamide has a unique balance of hydrophilic and hydrophobic properties, making it particularly effective in applications involving lipid membranes and surfactants. Its specific structure allows for distinct interactions with biological molecules, setting it apart from other related compounds.

Properties

CAS No.

253871-27-1

Molecular Formula

C36H71NO3

Molecular Weight

566.0 g/mol

IUPAC Name

2-hexadecyl-N-(2-hydroxyethyl)-3-oxooctadecanamide

InChI

InChI=1S/C36H71NO3/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-34(36(40)37-32-33-38)35(39)31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h34,38H,3-33H2,1-2H3,(H,37,40)

InChI Key

BNPOROJBFXQABT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC(C(=O)CCCCCCCCCCCCCCC)C(=O)NCCO

Origin of Product

United States

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